molecular formula C16H14BrCl2NO B4720176 5-bromo-N-(2,5-dichlorophenyl)-2,3,4-trimethylbenzamide

5-bromo-N-(2,5-dichlorophenyl)-2,3,4-trimethylbenzamide

Cat. No. B4720176
M. Wt: 387.1 g/mol
InChI Key: FJUQHOOGMKSUIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(2,5-dichlorophenyl)-2,3,4-trimethylbenzamide, also known as BDCRB, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDCRB is a potent inhibitor of the mitochondrial permeability transition pore (mPTP), which plays a critical role in the regulation of cell death and survival.

Scientific Research Applications

5-bromo-N-(2,5-dichlorophenyl)-2,3,4-trimethylbenzamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its role in the regulation of cell death and survival. 5-bromo-N-(2,5-dichlorophenyl)-2,3,4-trimethylbenzamide has been shown to inhibit the opening of the mPTP, which plays a critical role in the regulation of apoptosis and necrosis. 5-bromo-N-(2,5-dichlorophenyl)-2,3,4-trimethylbenzamide has also been shown to protect against ischemia-reperfusion injury, which is a major cause of tissue damage in a wide range of diseases.

Mechanism of Action

5-bromo-N-(2,5-dichlorophenyl)-2,3,4-trimethylbenzamide inhibits the opening of the mPTP by binding to the adenine nucleotide translocator (ANT) protein, which is a component of the mPTP. This binding prevents the conformational changes that are necessary for the opening of the mPTP, thereby preventing the release of mitochondrial contents and the initiation of cell death pathways.
Biochemical and Physiological Effects:
5-bromo-N-(2,5-dichlorophenyl)-2,3,4-trimethylbenzamide has been shown to have a wide range of biochemical and physiological effects. In addition to its role in the regulation of cell death and survival, 5-bromo-N-(2,5-dichlorophenyl)-2,3,4-trimethylbenzamide has been shown to regulate mitochondrial respiration, calcium homeostasis, and reactive oxygen species (ROS) production. 5-bromo-N-(2,5-dichlorophenyl)-2,3,4-trimethylbenzamide has also been shown to have anti-inflammatory effects and to regulate glucose metabolism.

Advantages and Limitations for Lab Experiments

5-bromo-N-(2,5-dichlorophenyl)-2,3,4-trimethylbenzamide has several advantages for use in lab experiments. It is a highly specific inhibitor of the mPTP and has been extensively characterized in terms of its mechanism of action and biochemical effects. 5-bromo-N-(2,5-dichlorophenyl)-2,3,4-trimethylbenzamide is also relatively easy to synthesize and can be obtained in large quantities. However, there are also limitations to the use of 5-bromo-N-(2,5-dichlorophenyl)-2,3,4-trimethylbenzamide in lab experiments. It has relatively low solubility in aqueous solutions, which can make it difficult to work with in some assays. In addition, 5-bromo-N-(2,5-dichlorophenyl)-2,3,4-trimethylbenzamide has not been extensively tested in vivo, so its effects in animal models are not well understood.

Future Directions

There are several future directions for research on 5-bromo-N-(2,5-dichlorophenyl)-2,3,4-trimethylbenzamide. One area of research is the development of more potent and specific inhibitors of the mPTP. Another area of research is the investigation of the effects of 5-bromo-N-(2,5-dichlorophenyl)-2,3,4-trimethylbenzamide in animal models of disease, particularly in the context of ischemia-reperfusion injury. Finally, there is a need for more detailed studies on the biochemical and physiological effects of 5-bromo-N-(2,5-dichlorophenyl)-2,3,4-trimethylbenzamide, particularly in the context of mitochondrial function and metabolism.

properties

IUPAC Name

5-bromo-N-(2,5-dichlorophenyl)-2,3,4-trimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrCl2NO/c1-8-9(2)12(7-13(17)10(8)3)16(21)20-15-6-11(18)4-5-14(15)19/h4-7H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUQHOOGMKSUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1C)Br)C(=O)NC2=C(C=CC(=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.